molecular formula C12H16N6O3 B1469678 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245772-20-6

3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1469678
CAS No.: 1245772-20-6
M. Wt: 292.29 g/mol
InChI Key: INAHLKRMDWGPHW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a nitro group, a pyrazole ring, and a triazoloazepine ring. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (pyrazole and triazoloazepine) suggests that the compound is likely to be cyclic. The methoxy and nitro groups are likely attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Similarly, the methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the presence of a nitro group could potentially make the compound explosive under certain conditions .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been a subject of various synthesis and chemical property studies. These compounds are often synthesized as part of a broader class of chemicals with potential biological and pharmacological activities. One study focused on the synthesis and anxiolytic activity of urea derivatives of this compound class, highlighting its potential in therapeutic applications (Demchenko et al., 2020). Another study synthesized benzotriazoloazepine derivatives starting from related compounds, aiming to investigate their anticonvulsant activities (Zhang et al., 2013).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological potentials of this compound and its derivatives:

  • Anticonvulsant and Anxiolytic Activities :

    • Derivatives of this compound have been shown to possess anticonvulsant and anxiolytic activities, indicating potential therapeutic uses in anxiety disorders and convulsions (Demchenko et al., 2020).
  • Antimicrobial Activities :

    • Certain derivatives have displayed broad-spectrum antimicrobial activities, with effectiveness against strains like S. aureus and C. albicans, suggesting potential as antimicrobial agents (Demchenko et al., 2021).
  • Antibacterial and Antifungal Properties :

    • Some novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which are synthesized from related compounds, have shown promising antibacterial activity against various bacteria, indicating potential in combating bacterial infections (Reddy et al., 2013).
  • Herbicidal Activities :

    • Novel derivatives have been reported to exhibit moderate herbicidal activities against plants like rape, suggesting potential agricultural applications (Wang et al., 2006).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve studying the properties of this compound in more detail, synthesizing derivatives with different functional groups, and testing their potential applications .

Mechanism of Action

Properties

IUPAC Name

3-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-21-12-9(18(19)20)7-16(15-12)8-11-14-13-10-5-3-2-4-6-17(10)11/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAHLKRMDWGPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
Reactant of Route 4
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
Reactant of Route 6
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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